molecular formula C22H20O4 B4633475 5-butyl-3-(4-methoxyphenyl)-7H-furo[3,2-g]chromen-7-one

5-butyl-3-(4-methoxyphenyl)-7H-furo[3,2-g]chromen-7-one

Cat. No.: B4633475
M. Wt: 348.4 g/mol
InChI Key: CKCGDYDCEDQTMD-UHFFFAOYSA-N
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Description

5-Butyl-3-(4-methoxyphenyl)-7H-furo[3,2-g]chromen-7-one is a synthetic furanocoumarin derivative structurally related to psoralen (7H-furo[3,2-g]chromen-7-one), the parent compound of naturally occurring furocoumarins . Its core structure includes a fused furan and coumarin system, with a butyl chain at position 5 and a 4-methoxyphenyl substituent at position 3. These modifications aim to enhance pharmacological properties such as bioavailability, target selectivity, and enzymatic inhibition (e.g., immunoproteasome or cytochrome P450) .

Properties

IUPAC Name

5-butyl-3-(4-methoxyphenyl)furo[3,2-g]chromen-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20O4/c1-3-4-5-15-10-22(23)26-21-12-20-18(11-17(15)21)19(13-25-20)14-6-8-16(24-2)9-7-14/h6-13H,3-5H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKCGDYDCEDQTMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC(=O)OC2=CC3=C(C=C12)C(=CO3)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-butyl-3-(4-methoxyphenyl)-7H-furo[3,2-g]chromen-7-one typically involves multi-step organic reactions. One common method starts with the preparation of the furochromene core, followed by the introduction of the butyl and methoxyphenyl groups. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure the compound meets the required standards for its intended applications.

Chemical Reactions Analysis

Types of Reactions

5-butyl-3-(4-methoxyphenyl)-7H-furo[3,2-g]chromen-7-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, amine).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce ketones or carboxylic acids, while reduction may produce alcohols or alkanes.

Scientific Research Applications

5-butyl-3-(4-methoxyphenyl)-7H-furo[3,2-g]chromen-7-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Used in the development of new materials with specific properties, such as fluorescence or photochromism.

Mechanism of Action

The mechanism of action of 5-butyl-3-(4-methoxyphenyl)-7H-furo[3,2-g]chromen-7-one involves its interaction with specific molecular targets and pathways. These may include enzymes, receptors, and other proteins that play a role in biological processes. The compound’s effects are mediated through its ability to bind to these targets and modulate their activity, leading to changes in cellular functions and physiological responses.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The biological activity and physicochemical properties of furanocoumarins are highly dependent on substituent type, position, and chain length. Below is a detailed comparison with key analogs:

Substituent Variations at Position 3

  • 5-Butyl-3-(4-chlorophenyl)-7H-furo[3,2-g]chromen-7-one Structure: Replaces 4-methoxyphenyl with 4-chlorophenyl. Molecular Formula: C₂₁H₁₇ClO₃ .
  • 3-(4-Methoxyphenyl)-5,9-dimethyl-7H-furo[3,2-g]chromen-7-one Structure: Adds methyl groups at positions 5 and 9. Molecular Formula: C₂₀H₁₆O₄ . The absence of a butyl chain at position 5 may limit hydrophobic interactions in enzymatic pockets .

Substituent Variations at Position 5

  • 6-Butyl-5-methyl-3-phenyl-7H-furo[3,2-g]chromen-7-one Structure: Butyl group at position 6 instead of 5, with a methyl group at position 5. Molecular Formula: C₂₂H₂₀O₃ . Impact: Positional isomerism affects spatial orientation; the butyl group at position 6 may sterically hinder interactions with the β5i subunit of the immunoproteasome, reducing inhibitory activity compared to the target compound .

Aromatic Ring Modifications

  • 3-(4-Methoxyphenyl)-5-phenyl-7H-furo[3,2-g]chromen-7-one Structure: Replaces the butyl group at position 5 with a phenyl ring. Molecular Formula: C₂₄H₁₆O₄ . This contrasts with the flexible butyl chain in the target compound, which may improve binding kinetics .

Immunoproteasome Inhibition

  • The target compound’s 4-methoxyphenyl and butyl groups enhance hydrophobic interactions with the β5i subunit, though it is slightly less active than oxathiazolone-modified psoralen derivatives (e.g., binding energy: −6.57 kcal/mol for DHMBP vs. −7.69 kcal/mol for PHF) .

CYP 3A4 Modulation

  • Furanocoumarins with polymethylenic chains at position 9 (e.g., 9a in ) show strong CYP 3A4 inhibition. The target compound’s butyl group at position 5 may offer a similar mechanism but with reduced rigidity, affecting potency .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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5-butyl-3-(4-methoxyphenyl)-7H-furo[3,2-g]chromen-7-one
Reactant of Route 2
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5-butyl-3-(4-methoxyphenyl)-7H-furo[3,2-g]chromen-7-one

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